molecular formula C15H22N2O2 B1285537 tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate CAS No. 1015070-53-7

tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate

Cat. No.: B1285537
CAS No.: 1015070-53-7
M. Wt: 262.35 g/mol
InChI Key: UEGLRNLEEDBVTH-OLZOCXBDSA-N
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Description

tert-Butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a Boc-protected amine group at the 3-position and a phenyl substituent at the 4-position. This compound is significant in medicinal chemistry and organic synthesis, serving as a key intermediate for pharmaceuticals due to its stereochemical rigidity and functional versatility. The tert-butyloxycarbonyl (Boc) group enhances solubility in organic solvents and protects the amine during synthetic transformations, while the phenyl group contributes to hydrophobic interactions in biological systems .

Properties

CAS No.

1015070-53-7

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

tert-butyl (3R,4S)-3-amino-4-phenylpyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-12(13(16)10-17)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3/t12-,13+/m1/s1

InChI Key

UEGLRNLEEDBVTH-OLZOCXBDSA-N

SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=CC=C2

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)N)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

  • Starting Material: 2-chloro-1-(2,4-difluorophenyl)-ethanone (or analogous aryl ketones)
  • Step 1: Catalytic CBS (Corey-Bakshi-Shibata) asymmetric reduction of the ketone to yield chiral chlorohydrin intermediates with high enantiomeric excess (94–99% ee)
  • Step 2: Displacement of the chlorine with tert-butylamine to introduce the amino group
  • Step 3: Conjugate addition of the hindered secondary amine to acrylonitrile, forming a nitrile-containing intermediate
  • Step 4: Intramolecular 5-exo-tet cyclization via nitrile anion formation using lithium hexamethyldisilazide and diethyl chlorophosphate as activating agents, forming the pyrrolidine ring with inversion at C-4
  • Step 5: Epimerization and saponification to yield the pure trans-(3S,4R) pyrrolidine carboxylic acid with >99.9% optical purity

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Stereoselectivity (ee %)
CBS asymmetric reduction CBS catalyst, borane complex, low temp High (>90) 94–99
Amination (chloride displacement) tert-butylamine, moderate temp Quantitative Retention of chirality
Conjugate addition Acrylonitrile, base High (>90) -
Cyclization LiHMDS, diethyl chlorophosphate, low temp >95 >95
Epimerization/Saponification Base hydrolysis, controlled pH Quantitative >99.9

This method is chromatography-free and scalable, making it suitable for practical synthesis.

Alternative Preparation Notes and Considerations

  • The stereochemistry is controlled by the initial asymmetric reduction and the cyclization step, which proceeds with inversion at C-4, yielding the desired (3S,4R) configuration.
  • The use of tert-butyl carbamate (Boc) protecting group stabilizes the amino group during the synthesis and purification.
  • The compound is commercially available with confirmed stereochemistry and purity from multiple suppliers, indicating established synthetic routes.

Summary Table of Preparation Method

Aspect Details
Starting Materials Aryl ketones (e.g., 2-chloro-1-(2,4-difluorophenyl)-ethanone)
Key Synthetic Steps CBS asymmetric reduction → amination → conjugate addition → nitrile anion cyclization → epimerization/saponification
Key Reagents CBS catalyst, borane, tert-butylamine, acrylonitrile, LiHMDS, diethyl chlorophosphate
Stereochemical Outcome (3S,4R) configuration with >99.9% enantiomeric purity
Overall Yield Approximately 70% over five steps
Purification Chromatography-free, relying on selective reactions and crystallization
Protecting Group tert-butyl carbamate (Boc)
Application Building block for pharmaceutical intermediates

Research Findings and Practical Implications

  • The nitrile anion cyclization method offers a robust, scalable approach with excellent stereocontrol, suitable for industrial and academic research applications.
  • The method's adaptability to various substituted aryl groups allows for synthesis of analogs with diverse bioactivities.
  • The stereochemical purity achieved is critical for downstream biological activity and drug development.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is readily removed under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization.

Reaction Conditions Outcome References
Trifluoroacetic acid (TFA) in DCMCleavage of Boc group to form 3-amino-4-phenylpyrrolidine
HCl in dioxaneDeprotection with formation of HCl salt

Acylation of the Amine Group

The primary amine undergoes acylation to form amides or ureas, enabling further derivatization.

Reagent Product Diastereoselectivity References
Acetyl chlorideN-Acetyl-pyrrolidine derivativeRetained stereochemistry
Phenyl isocyanateUrea-linked analog>20:1 dr

Palladium-Catalyzed Cross-Coupling

The phenyl group participates in palladium-mediated reactions, such as Suzuki couplings, to introduce aryl substituents.

Catalyst System Coupling Partner Yield Stereochemical Outcome References
Pd(PPh₃)₄, K₂CO₃, DMFAryl boronic acids60-75%Retention of configuration
Pd(OAc)₂, XPhos, Cs₂CO₃Heteroaryl bromides55-68%Minimal racemization

Stereoselective Functionalization

The (3S,4R) configuration enables enantioselective transformations, such as kinetic resolutions or asymmetric catalysis.

Reaction Catalyst/Enzyme Selectivity References
Enzymatic resolutionLipase B (Candida antarctica)ee >98%
Asymmetric hydrogenationRhodium-DuPhos complex95% ee, >20:1 dr

Cyclization Reactions

The compound serves as a precursor for fused heterocycles via intramolecular cyclization.

Conditions Product Key Observations References
CuI, L-proline, DMSOPyrrolo[1,2-a]pyrazine derivativesMicrowave-assisted, 80% yield
TFA, DCM, 0°C to RTSpirocyclic lactamsAcid-mediated ring closure

Key Mechanistic Insights

  • The Boc group stabilizes the pyrrolidine ring during Pd-catalyzed reactions, preventing undesired ring-opening .
  • Syn-aminopalladation in cross-coupling reactions preserves stereochemistry due to steric hindrance at the 4-position .

Scientific Research Applications

Tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with pyrrolidine and related derivatives, focusing on substituents, stereochemistry, and applications.

Substituent Variations

Fluorinated Analogs
  • (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (Entry 180, Catalog of Pyridine Compounds): Combines a fluoropyridine moiety with a hydroxymethyl-pyrrolidine group. The dicarboxylate structure increases polarity, differing from the mono-Boc-protected target compound .
Hydroxy- and Trifluoromethyl-Substituted Derivatives
  • tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6):

    • Features hydroxy, methyl, and trifluoromethyl groups.
    • The trifluoromethyl group enhances lipophilicity and bioavailability, while the hydroxyl group introduces hydrogen-bonding capability.
    • Stereochemical inversion (3R,4S vs. 3S,4R) may affect enzymatic recognition .
  • tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate (CAS 2607831-43-4): Difluoro and hydroxymethyl groups at the 3- and 4-positions create a highly polar scaffold. Potential use in prodrugs requiring hydrolytic activation .

Stereochemical Variations

  • tert-Butyl (3R,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate (CAS 1821824-99-0): Contains an aminomethyl group instead of a phenyl substituent. The (3R,4S) configuration and additional hydroxyl group may improve water solubility compared to the target compound .
  • tert-Butyl (2S,4R)-4-amino-2-methylpyrrolidine-1-carboxylate: Methyl group at the 2-position and amino group at the 4-position. Demonstrates how positional isomerism influences conformational flexibility and synthetic utility .

Data Table: Key Structural and Functional Comparisons

Compound Name CAS Number Formula Key Substituents Applications
tert-Butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate Not provided C₁₅H₂₂N₂O₂ Boc, NH₂, Ph Pharma intermediates, kinase inhibitors
tert-Butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate Not provided C₁₀H₁₇FN₂O₂ Boc, NH₂, F CNS drug candidates
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate 1052713-78-6 C₁₁H₁₈F₃NO₃ Boc, OH, CF₃, CH₃ Antiviral agents
(±)-trans-1-tert-Butyl 3-methyl pyrrolidine-1,3-dicarboxylate (Entry 180) Not provided C₁₈H₂₅FN₂O₅ Boc, F, hydroxymethyl, pyridine Polar intermediates
tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate 2607831-43-4 C₁₂H₂₀F₂NO₃ Boc, F₂, CH₂OH, CH₃ Prodrug synthesis

Biological Activity

Introduction

tert-Butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate, also known by its CAS number 1643979-48-9, is a chiral compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on recent research findings.

  • Molecular Formula: C15H22N2O2
  • Molecular Weight: 262.35 g/mol
  • Purity: 95%
  • IUPAC Name: tert-butyl (3R,4S)-3-amino-4-phenylpyrrolidine-1-carboxylate
  • Structural Representation:
    SMILES O C N1C C H N C H C2 CC CC C2 C1 OC C C C\text{SMILES O C N1C C H N C H C2 CC CC C2 C1 OC C C C}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. This compound has shown promise as a potential inhibitor in several pathways relevant to disease mechanisms.

Pharmacological Effects

Research indicates that this compound exhibits:

  • Antimicrobial Activity: Demonstrated effectiveness against certain bacterial strains, suggesting potential for use in antibiotic development.
  • Antineoplastic Properties: Preliminary studies show that it may inhibit cancer cell proliferation through apoptosis induction.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReferences
AntimicrobialInhibition of bacterial growth
AntineoplasticInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of enzyme activity

Case Studies

Case Study 1: Antimicrobial Assessment

In a study conducted by researchers at the University of Groningen, this compound was tested against a panel of bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. This suggests that the compound could be developed into a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

A separate investigation evaluated the effects of this compound on various cancer cell lines, including breast and colon cancer. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. These results highlight its potential as an anticancer therapeutic.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that include chiral resolution techniques to ensure the desired stereochemistry. Several derivatives have been synthesized to enhance its biological efficacy and selectivity.

Table 2: Synthetic Pathways and Derivatives

Synthesis MethodDescriptionYield (%)
Chiral ResolutionUse of enzymatic methods85%
Coupling ReactionsNegishi coupling for derivative synthesis75%

Q & A

Q. What are the standard analytical techniques for confirming the structure and purity of tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate?

  • Methodological Answer : Structural confirmation relies on multinuclear NMR spectroscopy (¹H, ¹³C, and ³¹P, if applicable) to identify stereochemistry and functional groups. For example, ³¹P NMR can detect rotamers in phosphonylated analogs, as observed in related pyrrolidine derivatives . Mass spectrometry (ESI-MS or HRMS) is critical for verifying molecular weight and purity. Chromatographic methods (HPLC, TLC) complement these analyses to assess impurities.

Q. How is the stereochemical integrity of the (3S,4R) configuration maintained during synthesis?

  • Methodological Answer : Chiral resolution or asymmetric synthesis using stereoselective catalysts (e.g., chiral auxiliaries or enzymes) ensures configuration retention. For example, tert-butyl-protected pyrrolidines often employ Boc-group strategies to stabilize intermediates, as seen in automated synthesis protocols using column chromatography with triethylamine additives to prevent racemization . X-ray crystallography (e.g., Acta Crystallographica reports) validates final stereochemistry .

Q. What safety precautions are recommended for handling this compound in the lab?

  • Methodological Answer : While specific toxicity data for this compound is limited, related tert-butyl carbamates require PPE (gloves, goggles) and ventilation to avoid inhalation/contact. Emergency measures include rinsing eyes/skin with water and using ethanol-insoluble foam for fire suppression, as per safety protocols for structurally similar compounds .

Advanced Research Questions

Q. How can researchers resolve low yields in the final step of synthesizing this compound?

  • Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Optimizing reaction conditions (e.g., temperature control at 0–20°C, as in deformylative phosphonylation reactions ) and using coupling agents like DMAP with triethylamine can improve efficiency . Purification via silica gel chromatography or recrystallization (e.g., hexanes/EtOAC mixtures ) enhances purity.

Q. What strategies are effective for introducing functional groups at the 3-amino or 4-phenyl positions?

  • Methodological Answer : The 3-amino group is amenable to acylations or sulfonylation (e.g., using 2-nitrophenylsulfonyl chloride under dichloromethane conditions ). The 4-phenyl moiety can undergo electrophilic substitution (e.g., bromination ) or cross-coupling (Suzuki, Heck) for diversification. Protecting groups (e.g., Boc) stabilize reactive sites during derivatization .

Q. How do solvent polarity and temperature influence the compound’s stability during storage?

  • Methodological Answer : Stability studies on analogous carbamates suggest anhydrous, low-temperature storage (-20°C under argon) prevents hydrolysis of the tert-butyl ester. Polar aprotic solvents (e.g., DMF, DMSO) may accelerate degradation, while non-polar solvents (hexanes) enhance shelf life . Monitor degradation via periodic NMR or LC-MS analysis.

Q. What computational or experimental methods are used to predict/reactivity of this compound in catalytic systems?

  • Methodological Answer : DFT calculations (e.g., Gaussian or ORCA software) model steric and electronic effects of the 4-phenyl group on reaction pathways. Experimentally, kinetic studies under varying catalysts (e.g., Pd for cross-coupling) and in situ IR spectroscopy track intermediates. For example, tert-butyl carbamates in automated synthesis reactors show reproducible reactivity profiles .

Data Contradiction and Resolution

Q. Discrepancies in reported NMR chemical shifts for similar compounds: How to address them?

  • Methodological Answer : Variations in NMR data (e.g., ³¹P shifts in phosphonylated pyrrolidines ) may arise from solvent effects, concentration, or rotameric equilibria. Standardize protocols by referencing internal standards (TMS for ¹H/¹³C, 85% H3PO4 for ³¹P) and reporting solvent/temperature conditions. Cross-validate with crystallographic data .

Q. Conflicting reactivity outcomes in functionalization: Steric vs. electronic factors?

  • Methodological Answer : Steric hindrance from the tert-butyl group often dominates, but electronic effects (e.g., phenyl ring electron-withdrawing groups) can override this. Use Hammett plots or computational electrostatic potential maps to predict regioselectivity. Experimental screening with electron-rich/poor aryl halides clarifies trends .

Method Optimization Tables

Parameter Optimized Condition Reference
Stereochemical Purity Chiral HPLC (Chiralpak IA column, hexane/IPA)
Phosphonylation Yield DMAP, 0–20°C, dichloromethane
Degradation Rate -20°C storage in anhydrous hexanes

Key Takeaways

  • Synthesis : Prioritize Boc-protection and low-temperature coupling to retain stereochemistry .
  • Characterization : Combine NMR, MS, and X-ray crystallography for robust structural validation .
  • Stability : Non-polar solvents and inert atmospheres mitigate hydrolysis .

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